molecular formula C13H14O2 B14518448 2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one CAS No. 62848-02-6

2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one

Cat. No.: B14518448
CAS No.: 62848-02-6
M. Wt: 202.25 g/mol
InChI Key: UNUSGTRPCGMKED-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a benzyl group, a hydroxyl group, and a methyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs.

Properties

CAS No.

62848-02-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-benzyl-4-hydroxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-9-11(13(15)8-12(9)14)7-10-5-3-2-4-6-10/h2-6,12,14H,7-8H2,1H3

InChI Key

UNUSGTRPCGMKED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1O)CC2=CC=CC=C2

Origin of Product

United States

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